(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride
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Overview
Description
(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[310]hexane;dihydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the bromopyridinyl group: This step involves the bromination of a pyridine derivative followed by its attachment to the bicyclic core.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution might yield a variety of functionalized derivatives.
Scientific Research Applications
(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Granisetron: A compound with a similar bicyclic structure used as an antiemetic.
Piperine: An alkaloid from black pepper with a different mechanism of action but similar structural complexity.
Uniqueness
What sets (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride apart is its specific combination of a bromopyridinyl group and a bicyclic core, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(1R,5R)-1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H/t7-,10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJTSVFRVGVBD-IECKITTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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